![molecular formula C13H16N4OS B2429009 1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034549-46-5](/img/structure/B2429009.png)

1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

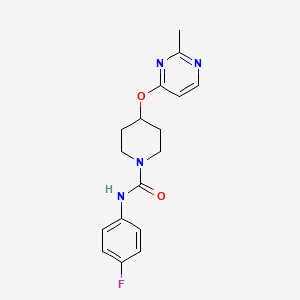

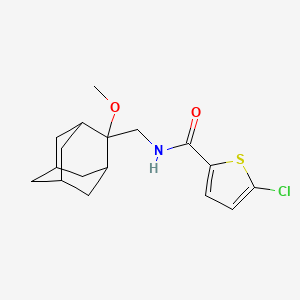

The compound “1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyridine moiety, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . This moiety is substituted at the 5-position with a urea group that is further substituted with a thiophen-2-ylmethyl group.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a bicyclic pyrazolo[1,5-a]pyridine core, a thiophene ring, and a urea functionality . The exact three-dimensional structure would depend on the specific stereochemistry at the tetrahydropyrazolo[1,5-a]pyridine moiety.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the urea functionality could potentially result in hydrogen bonding, affecting its solubility and reactivity .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Synthesis and Antimicrobial Activity : Pyrimidine derivatives, including those related to the chemical structure of interest, have shown significant antimicrobial properties. These compounds were synthesized using a one-pot synthesis method involving aldehyde, diketo compound, and urea/thiourea in acidic medium, highlighting their potential in medicinal chemistry and applications in developing new antimicrobial agents (Rathod & Solanki, 2018).

Antibacterial and Antifungal Activities : Novel heterocyclic compounds containing a sulfonamido moiety were synthesized and evaluated for their antibacterial and antifungal activities. The study demonstrated that some of these compounds exhibit high activity against various microbial strains, suggesting their potential use as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Anticancer Properties

Anticancer Agents : A study focused on the synthesis of novel pyridine derivatives bearing biologically active groups as promising anticancer agents. The research aimed to study the additive effect of different heterocyclic rings toward tumor cell lines, indicating that compounds with specific modifications exhibited higher antitumor activity compared to doxorubicin, a standard chemotherapy drug (Hafez & El-Gazzar, 2020).

Design and Biological Evaluation of Antiproliferative Agents : A new series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These studies suggest that modifications to the urea derivatives can lead to potent antiproliferative agents with potential applications in cancer therapy (Zhang et al., 2019).

Synthesis and Characterization of Novel Compounds

- Novel Pyridine and Naphthyridine Derivatives : Research on the synthesis of novel pyridine and naphthyridine derivatives has demonstrated the versatility of related chemical structures in yielding compounds with potential biological activities. The study outlined methods for synthesizing these compounds, highlighting their potential in further pharmaceutical development (Abdelrazek et al., 2010).

Mecanismo De Acción

Target of Action

The primary target of this compound is currently unknown. The compound is structurally similar to tetrahydropyrazolo[1,5-a]pyridine-fused steroids, which have been shown to interact with the androgen receptor (AR) . .

Mode of Action

If it does indeed target the AR, it may function similarly to steroidal antiandrogens, which block the action of the AR by disrupting AR-mediated signaling . This would result in the suppression of the expression of AR-regulated genes .

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific target. If the AR is the target, the compound would affect pathways regulated by androgens, including those involved in cell growth and differentiation .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific target and mode of action. If the compound acts as an AR antagonist, it could potentially inhibit the growth of AR-dependent cells .

Propiedades

IUPAC Name |

1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4OS/c18-13(14-9-12-2-1-7-19-12)16-10-4-6-17-11(8-10)3-5-15-17/h1-3,5,7,10H,4,6,8-9H2,(H2,14,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVYBZKLWVLNJAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=N2)CC1NC(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2428930.png)

![2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine](/img/structure/B2428936.png)

![8-(2-((4-ethylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2428942.png)

![5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2428948.png)